N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea” is a chemical compound with the molecular formula C23H21N3O3 . It is a derivative of benzomorpholinone .
Synthesis Analysis
The synthesis of similar compounds involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a urea group (N,N-dibenzyl) and a 3,4-dihydro-2H-1,4-benzoxazin-6-yl group .Scientific Research Applications
Organic Chemistry and Synthesis
Research on 1,2-oxazines, 1,2-benzoxazines, and related compounds provides foundational knowledge for the synthesis of complex organic molecules, including N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea. These compounds can be synthesized through the dehydration of dihydro-oxazines, obtained from cyclization reactions, and play a critical role as intermediates in organic synthesis, offering pathways to various biologically active molecules and potential pharmaceuticals (Sainsbury, 1991).
Plant Defense and Antimicrobial Activity
Benzoxazinoids, closely related to the chemical structure of interest, are known for their role in plant defense against biological threats and allelopathy. Studies highlight their potential as antimicrobial scaffolds, where the backbone of 1,4-benzoxazin-3-one derivatives exhibits promise in designing new antimicrobial compounds. These insights suggest that related urea derivatives could be explored for similar applications, indicating a potential for antimicrobial and plant protection uses (de Bruijn, Gruppen, & Vincken, 2018).
Environmental Science and Pollution Treatment
Research into redox mediators and their application in the treatment of organic pollutants underscores the relevance of urea derivatives in environmental remediation. These studies show how enzymes, in conjunction with redox mediators, can efficiently degrade pollutants in wastewater, suggesting a potential avenue for the application of urea derivatives in enhancing pollutant degradation processes (Husain & Husain, 2007).
Agriculture and Fertilizer Efficiency
In agriculture, urease inhibitors play a significant role in improving nitrogen-use efficiency by reducing the loss of ammonia from urea-based fertilizers. Studies on urease and nitrification inhibitors demonstrate the potential to enhance the sustainability of agricultural practices by minimizing nitrogen losses, indicating the relevance of research on urea derivatives for developing more efficient fertilizer formulations (Ray et al., 2020).
Mechanism of Action
While the exact mechanism of action for this specific compound is not provided, similar compounds have been reported to inhibit the bromodomain and extra-terminal proteins (BETs), in particular BRD4, which play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Future Directions
Properties
IUPAC Name |
1,1-dibenzyl-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-16-29-21-12-11-19(13-20(21)25-22)24-23(28)26(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRFOWKPTRJMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.